

In-Silico Toxicity Profile of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde: A Comparative Analysis

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Compound of Interest

Compound Name: 3-(3-Bromopropoxy)-4-methoxybenzaldehyde

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This guide provides a comparative in-silico toxicity prediction for **3-(3-Bromopropoxy)-4-methoxybenzaldehyde**. In the absence of direct experimental data for the target compound, this report utilizes a read-across approach, leveraging toxicological data from structurally similar analogue compounds. This analysis is supplemented by an overview of established in-silico methodologies, including Quantitative Structure-Activity Relationship (QSAR) models, to offer a comprehensive toxicological profile.

Comparative Toxicity Analysis of Structural Analogues

The predicted toxicity of **3-(3-Bromopropoxy)-4-methoxybenzaldehyde** is inferred from the known toxicological profiles of three structurally related compounds: Vanillin, 3-Bromo-4-methoxybenzaldehyde, and its isomer, 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. A summary of the available data is presented below.

Toxicological Endpoint	Vanillin	3-Bromo-4-methoxybenzaldehyde	4-(3-Bromopropoxy)-3-methoxybenzaldehyde	Predicted Profile for 3-(3-Bromopropoxy)-4-methoxybenzaldehyde
Acute Oral Toxicity	Moderate (LD50: 1000-4370 mg/kg bw in rodents)[1]	Harmful if swallowed (Category 4)[2]	No data available	Predicted: Harmful if swallowed
Acute Dermal Toxicity	Very low (LD50: >2000 mg/kg bw in rat and rabbit)[1]	Harmful in contact with skin[3]	No data available	Predicted: Potentially harmful in contact with skin
Acute Inhalation Toxicity	Low (no deaths in rats at saturated vapour for 4 hours)[1]	Harmful if inhaled[3]	No data available	Predicted: Potentially harmful if inhaled
Skin Irritation/Corrosion	Not a dermal irritant[1]	Causes skin irritation (Category 2)[2]	No data available	Predicted: Likely to cause skin irritation
Serious Eye Damage/Irritation	Ocular irritation potential[1]	Causes serious eye irritation (Category 2)[2]	No data available	Predicted: Likely to cause serious eye irritation
Respiratory or Skin Sensitization	Weak skin sensitiser[1]	No data available	No data available	Predicted: Potential for skin sensitization
Germ Cell Mutagenicity	No concern for genotoxicity[1]	No data available	No data available	Predicted: Further investigation required
Carcinogenicity	No concern from limited data[1]	No data available	No data available	Predicted: Insufficient data

for assessment

Reproductive Toxicity	NOAEL for female reproductive and developmental toxicity: 500 mg/kg bw/day (rat) [1]	No data available	No data available	Predicted: Insufficient data for assessment
	<hr/>			

Experimental Protocols

The in-silico toxicity assessment of **3-(3-Bromopropoxy)-4-methoxybenzaldehyde** is based on the following established methodologies:

Read-Across Methodology

This approach involves predicting the toxicity of a target chemical by using data from structurally and mechanistically similar source chemicals. The key steps are as follows:

- Problem Formulation: Define the toxicological endpoints of interest for the target compound.
- Analogue Identification: Select suitable analogue compounds based on structural similarity. For this assessment, Vanillin, 3-Bromo-4-methoxybenzaldehyde, and 4-(3-Bromopropoxy)-3-methoxybenzaldehyde were chosen due to the shared benzaldehyde core, methoxy group, and in the case of the latter two, the presence of a bromo-alkoxy side chain.
- Data Gathering: Collect comprehensive toxicological data for the selected analogues from reliable sources such as safety data sheets, and peer-reviewed literature.
- Data Gap Analysis: Identify the toxicological endpoints for which data is lacking for the target compound.
- Read-Across Prediction: Extrapolate the toxicological profile of the target compound from the available data of the analogues. This is based on the assumption that similar structures will have similar toxicological properties.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity. These models are developed by training on a large dataset of chemicals with known toxicity values. For aromatic aldehydes, specific QSAR models can be employed to predict various toxicological endpoints:

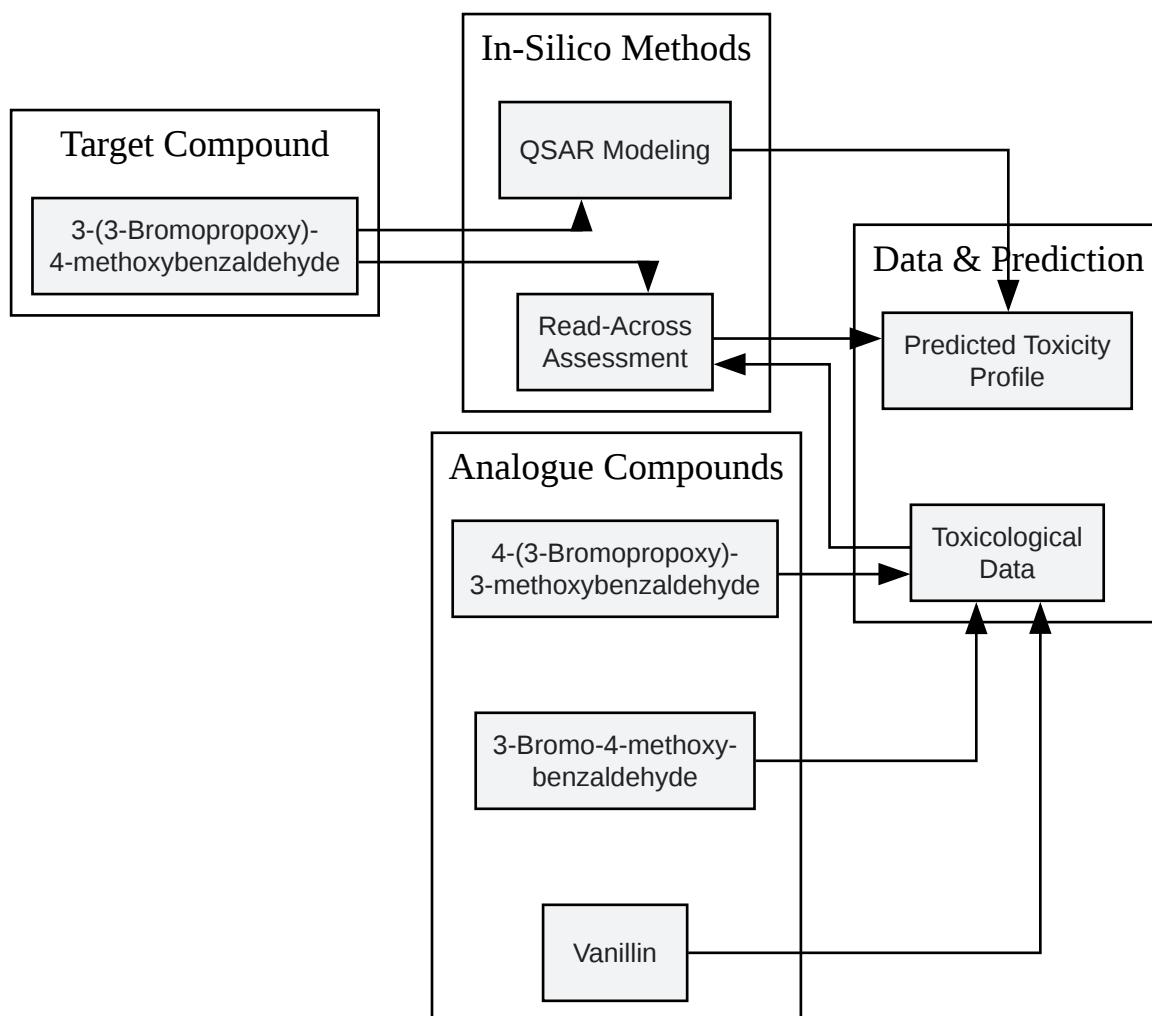
- **Aquatic Toxicity:** Predictive models for the aquatic toxicity of aldehydes have been developed using molecular descriptors such as the logarithm of the partition coefficient ($\log P$), negatively charged molecular surface area, and the reactivity of the aldehyde group[4].
- **Mutagenicity:** Toxtree, a freely available software, includes QSAR models for predicting the mutagenic activity of alpha,beta-unsaturated aldehydes in the Ames test[5]. While the target compound is not an alpha,beta-unsaturated aldehyde, this demonstrates the availability of specific models for aldehyde classes.

The general workflow for a QSAR-based prediction involves:

- **Input of Chemical Structure:** The 2D or 3D structure of the target compound is provided as input to the model.
- **Descriptor Calculation:** The software calculates a set of molecular descriptors that characterize the physicochemical properties and structural features of the molecule.
- **Toxicity Prediction:** The model's algorithm uses the calculated descriptors to predict the likelihood of a specific toxicological endpoint.

Visualizations

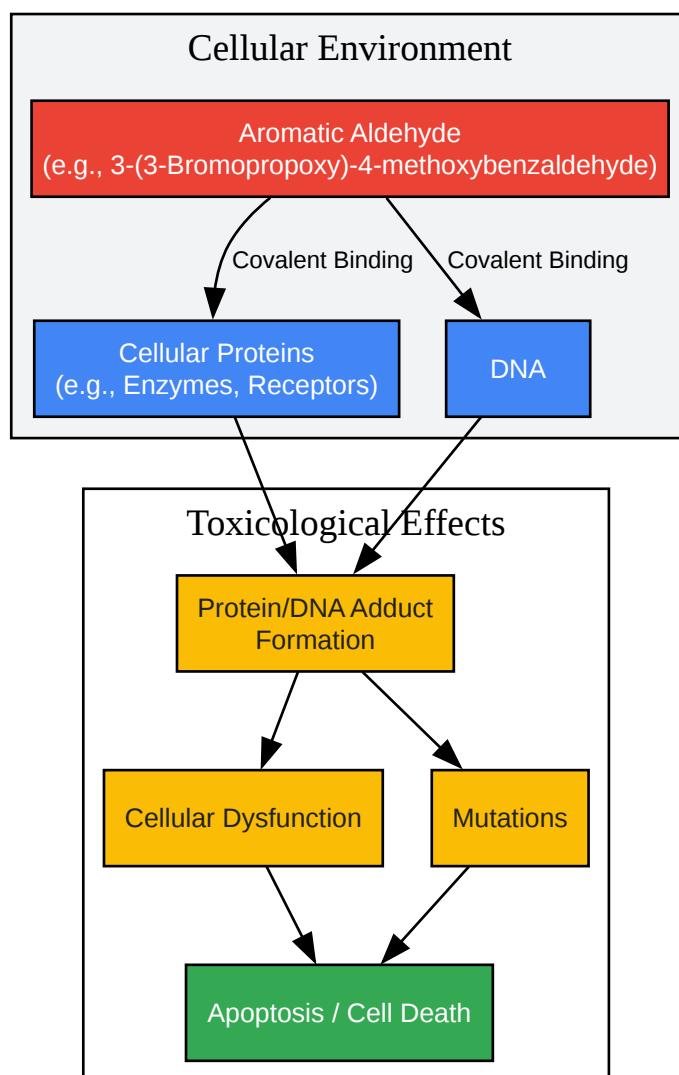
In-Silico Toxicity Prediction Workflow



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Caption: Workflow for in-silico toxicity prediction.

Hypothetical Signaling Pathway for Aldehyde Toxicity



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Caption: Potential mechanism of aldehyde-induced cytotoxicity.

Discussion and Conclusion

The read-across analysis suggests that **3-(3-Bromopropoxy)-4-methoxybenzaldehyde** is likely to be harmful if swallowed, and may cause skin and eye irritation. The presence of the brominated alkyl chain in a similar position to the known irritant 3-Bromo-4-methoxybenzaldehyde supports this prediction. The potential for skin sensitization should also be considered, given that Vanillin is a weak sensitizer.

The aldehyde functional group is known to be reactive towards biological nucleophiles such as the amino groups in proteins and DNA, which can lead to the formation of adducts and subsequent cellular damage^[6]^[7]. This reactivity is a key factor in the toxicity of many aldehydes.

For a more definitive toxicological profile of **3-(3-Bromopropoxy)-4-methoxybenzaldehyde**, further in-silico modeling using a battery of QSAR models for relevant endpoints (e.g., mutagenicity, carcinogenicity, and reproductive toxicity) is recommended. Ultimately, these in-silico predictions should be confirmed by in-vitro and in-vivo experimental testing. This guide provides a preliminary hazard identification to inform further safety assessments and guide future research.

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- To cite this document: BenchChem. [In-Silico Toxicity Profile of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1322760#in-silico-toxicity-prediction-of-3-3-bromopropoxy-4-methoxybenzaldehyde>]

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